- A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenols, European Journal of Organic Chemistry, 2001, (16), 3067-3074

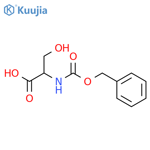

Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

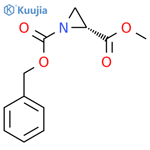

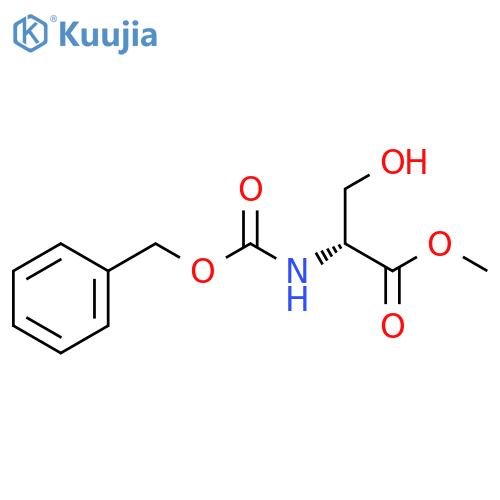

93204-36-5 structure

상품 이름:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

CAS 번호:93204-36-5

MF:C12H15NO5

메가와트:253.251203775406

MDL:MFCD00799501

CID:801225

PubChem ID:24870853

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 화학적 및 물리적 성질

이름 및 식별자

-

- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate

- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester

- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate

- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER

- N-Z-D-serine methyl ester

- Z-D-SERINE METHYL ESTER

- Cbz-D-serine methyl ester

- D-N-Cbz-serine methyl ester

- N-CBZ-D-serine methyl ester

- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)

- D

- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate

- MFCD00799501

- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate

- Methyl ((benzyloxy)carbonyl)-D-serinate

- DA-55404

- N-Cbz-D-serineMethylEster

- 93204-36-5

- HY-W052310

- SCHEMBL345229

- methyl N-[(benzyloxy)carbonyl]-D-serinate

- F20435

- Q-101604

- DTXSID80473793

- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE

- AKOS016844204

- N-(Benzyloxycarbonyl)-D-serine methyl ester

- CS-0045089

- CINAUOAOVQPWIB-SNVBAGLBSA-N

- Z-D-Ser-OMe

- AS-71189

- EN300-7047544

-

- MDL: MFCD00799501

- 인치: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1

- InChIKey: CINAUOAOVQPWIB-SNVBAGLBSA-N

- 미소: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC

계산된 속성

- 정밀분자량: 253.09500

- 동위원소 질량: 253.09502258g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 6

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 8

- 복잡도: 276

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 2

- 소수점 매개변수 계산 참조값(XlogP): 0.7

- 토폴로지 분자 극성 표면적: 84.9Ų

실험적 성질

- 색과 성상: 금색 액체

- 밀도: 1.2499 (rough estimate)

- 융해점: 41-43 °C (lit.)

- 비등점: 170 °C/0.01 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: 1.5200 (estimate)

- PSA: 88.35000

- LogP: 0.65110

- 광학 활성: [α]25/D +15°, c = 1 in methanol

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P261-P280-P301+P312-P302+P352-P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 저장 조건:Sealed in dry,Room Temperature(BD242219)

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 세관 데이터

- 세관 번호:2924299090

- 세관 데이터:

중국 세관 번호:

2924299090개요:

2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분 함량, 용도, 포장

요약:

2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-1g |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 98% | 1g |

55.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1046170-100g |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 98% | 100g |

$185 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-25g |

N-Cbz-D-serine Methyl Ester |

93204-36-5 | 98% | 25g |

¥344.0 | 2024-07-19 | |

| Apollo Scientific | OR961109-25g |

N-Cbz-D-serine methyl ester |

93204-36-5 | 98% | 25g |

£78.00 | 2025-02-22 | |

| Apollo Scientific | OR961109-100g |

N-Cbz-D-serine methyl ester |

93204-36-5 | 98% | 100g |

£160.00 | 2025-02-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-5g |

N-Cbz-D-serine Methyl Ester |

93204-36-5 | 98% | 5g |

¥102.0 | 2024-07-19 | |

| TRC | M345685-50mg |

(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 50mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M345685-100mg |

(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 100mg |

$ 80.00 | 2022-06-03 | ||

| Chemenu | CM194910-100g |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 95% | 100g |

$173 | 2024-07-19 | |

| Chemenu | CM194910-100g |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |

93204-36-5 | 95% | 100g |

$400 | 2021-06-09 |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Acetyl chloride Solvents: Methanol

참조

합성회로 2

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C

1.2 0 °C → rt; overnight, rt

1.2 0 °C → rt; overnight, rt

참조

- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,

합성회로 3

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water

참조

- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water

참조

- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,

합성회로 5

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C

참조

- Process for the preparation of lacosamide using a new intermediate, India, , ,

합성회로 6

반응 조건

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt

참조

- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C

참조

- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3, Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427

합성회로 8

반응 조건

1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt

1.2 Reagents: Sodium bicarbonate ; overnight, rt

1.2 Reagents: Sodium bicarbonate ; overnight, rt

참조

- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,

합성회로 9

반응 조건

1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform

참조

- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812

합성회로 10

반응 조건

1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt

참조

- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions, Canadian Journal of Chemistry, 2009, 87(2), 393-396

합성회로 11

반응 조건

1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C

1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C

1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C

참조

- Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h

참조

- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction, Tetrahedron: Asymmetry, 2002, 13(19), 2113-2115

합성회로 13

반응 조건

1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol, Synlett, 2005, (10), 1527-1530

합성회로 14

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino Acids, Organic Letters, 2001, 3(21), 3273-3275

합성회로 15

반응 조건

참조

- Synthesis of tritiated threonine with a high specific activity, Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6

합성회로 16

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 45 min, 0 °C

참조

- A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides, Tetrahedron, 2015, 71(14), 2089-2094

합성회로 17

반응 조건

참조

- Synthesis and biological evaluation of fluorescent analogs of polymyxin B, Peptide Science, 2012, 48, 97-100

합성회로 18

반응 조건

참조

- The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulators, Tetrahedron Letters, 2000, 41(45), 8711-8715

합성회로 19

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt

참조

- Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous Deprotection, Macromolecular Rapid Communications, 2019, 40(10),

합성회로 20

반응 조건

1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C

1.2 2 h, 0 °C → reflux

1.2 2 h, 0 °C → reflux

참조

- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials

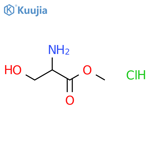

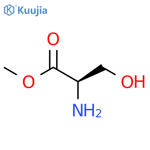

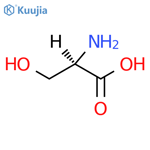

- D-Serine

- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)

- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)

- Methyl D-serinate

- Z-D-Ser-OH

- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate

- H-D-Ser-OMe.HCl

- N-(N-Benzyloxycarbonyloxy)succinimide

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 관련 문헌

-

Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate) 관련 제품

- 1676-81-9(Z-Ser-OMe)

- 14464-15-4(Z-DL-Serine Methyl Ester)

- 21209-51-8(N-(Benzyloxycarbonyl)serine Benzyl Ester)

- 59524-02-6(Boc-Ser-OBzl)

- 26607-51-2(N-Cbz-d-alanine)

- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)

- 23680-31-1((S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid)

- 1145-80-8(N-Carboxybenzyl-L-serine)

- 2768-56-1(N-Carbobenzoxy-DL-serine)

- 141527-78-8(Benzyl (tert-butoxycarbonyl)-D-serinate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

순결:99%/99%

재다:100g/500g

가격 ($):166.0/594.0